2-oxo-2H-chromen-4-yl 4-methylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
64517-72-2 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27g/mol |
IUPAC Name |
(2-oxochromen-4-yl) 4-methylbenzoate |
InChI |
InChI=1S/C17H12O4/c1-11-6-8-12(9-7-11)17(19)21-15-10-16(18)20-14-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
NFDMHSNDVCKQJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxo 2h Chromen 4 Yl 4 Methylbenzoate
Established Synthetic Routes
The primary and most well-documented method for synthesizing 2-oxo-2H-chromen-4-yl 4-methylbenzoate is through the esterification of 4-hydroxycoumarin (B602359).
Esterification of 4-Hydroxycoumarin with Substituted Benzoyl Chlorides
The synthesis of this compound has been successfully achieved via the esterification of 4-hydroxycoumarin with p-toluoyl chloride. nih.gov This reaction represents a direct and efficient approach to obtaining the target molecule. The general principle involves the reaction of the hydroxyl group of 4-hydroxycoumarin with the acyl chloride, leading to the formation of an ester linkage. sciepub.com This method is a specific example of the broader class of O-acylation reactions of 4-hydroxycoumarin. sciepub.comsciepub.com
The reaction involves dissolving p-toluoyl chloride in a suitable dry solvent, to which dried triethylamine (B128534) and 4-hydroxycoumarin are added portion-wise. nih.gov The resulting mixture is then refluxed for a period to ensure the completion of the reaction. nih.gov
Reaction Conditions and Catalysis (e.g., Triethylamine-Mediated Reactions)
The esterification reaction is typically mediated by a base, with triethylamine being a commonly used catalyst. nih.govtsijournals.commdpi.com Triethylamine acts as a scavenger for the hydrochloric acid that is generated as a byproduct of the reaction between the hydroxyl group and the acyl chloride. nih.gov This is crucial for driving the reaction equilibrium towards the product side. The use of a slight excess of triethylamine is a common practice to ensure the complete neutralization of the acid. mdpi.com
In a typical procedure, 40 mmol of p-toluoyl chloride is reacted with 40 mmol of 4-hydroxycoumarin in the presence of 120 mmol of dried triethylamine. nih.gov The mixture is refluxed for 3 hours to facilitate the reaction. nih.gov Other bases like pyridine (B92270) have also been employed in the synthesis of related coumarin (B35378) esters. sciepub.com The choice of catalyst can influence the reaction rate and yield. For instance, in the synthesis of other coumarin derivatives, catalysts such as piperidine (B6355638) and L-proline have been explored, with piperidine in ethanol (B145695) at 50°C yielding a 99% product. nih.gov
Solvent Selection and Optimization
The choice of solvent is a critical parameter in the synthesis of this compound and related compounds, as it can significantly impact the reaction's efficiency and yield. sciepub.com For the synthesis of the title compound, dried tetrahydrofuran (B95107) (THF) has been reported as an effective solvent. nih.gov Dichloromethane (B109758) (DCM) is another solvent that has been successfully used in the O-acylation of other hydroxycoumarins. mdpi.commdpi.com
The solvent should be inert to the reactants and capable of dissolving both the starting materials and the catalyst. The use of dried solvents is essential to prevent the hydrolysis of the acyl chloride and to ensure the efficiency of the base catalyst. nih.goviucr.org In some syntheses of related coumarin derivatives, solvent-free conditions, often assisted by microwave irradiation, have also been explored to provide a more environmentally friendly approach. sciepub.com
Table 1: Solvent and Catalyst Effects on Coumarin Synthesis
| Starting Materials | Catalyst | Solvent | Product | Yield (%) | Reference |
| 4-Hydroxycoumarin, p-Toluoyl Chloride | Triethylamine | Tetrahydrofuran | This compound | 76 | nih.gov |
| 7-Hydroxy-2H-chromen-2-one, 4-Chlorobenzoyl Chloride | Triethylamine | Dichloromethane | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | 88 | mdpi.com |
| 7-Hydroxy-4-methyl-2H-chromen-2-one, Benzenesulfonyl Chloride | Triethylamine | Dichloromethane | 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (B1194179) | 77 | mdpi.com |
| Salicylaldehyde, Ethylacetoacetate | Piperidine | Ethanol | 3-Acetylcoumarin | 99 | nih.gov |
Purification Strategies (e.g., Recrystallization, Flash Chromatography)
Following the reaction, the crude product requires purification to remove unreacted starting materials, byproducts, and the catalyst. A common initial workup involves pouring the reaction mixture into a larger volume of a solvent like chloroform (B151607) and then acidifying with dilute hydrochloric acid to a pH of 2-3. nih.gov The organic layer is then separated, washed with water, and dried over a drying agent such as magnesium sulfate. nih.gov
Recrystallization is a widely used technique for purifying the final product. nih.gov For this compound, a chloroform-acetone (1/3, v/v) mixture has been successfully used for recrystallization, yielding colorless crystals. nih.gov The choice of recrystallization solvent is crucial and often determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures, while impurities remain in solution. rrjournals.comrrjournals.com For other coumarin derivatives, aqueous ethanol and aqueous acetic acid have been used. rrjournals.com
Flash chromatography is another powerful purification method, particularly for separating complex mixtures or when recrystallization is not effective. mdpi.comflash-chromatographie.comyoutube.com This technique utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system) to separate compounds based on their polarity. rochester.edu For instance, in the purification of a related coumarin ester, flash chromatography on silica gel with dichloromethane as the eluent was employed. mdpi.com The selection of the appropriate solvent system for flash chromatography is often guided by thin-layer chromatography (TLC). flash-chromatographie.comrochester.edu
Alternative Synthetic Pathways for Related 4-O-Acylated Coumarins
While direct esterification is the most established route, research into alternative pathways for synthesizing 4-O-acylated coumarins provides valuable insights into the reactivity of the 4-hydroxycoumarin scaffold. capes.gov.br
Exploration of O-Acylation vs. C-Acylation Selectivity
The acylation of 4-hydroxycoumarin can lead to two types of products: O-acylated and C-acylated derivatives. sciepub.comsciepub.com The hydroxyl group at the 4-position is in tautomeric equilibrium with its keto form, which can lead to acylation at either the oxygen atom (O-acylation) or the carbon atom at the 3-position (C-acylation). sciepub.com
The reaction conditions, including the choice of solvent and base, play a critical role in determining the selectivity between O- and C-acylation. sciepub.com Generally, O-acylation is favored under conditions that promote the formation of the enolate at the oxygen atom. sciepub.com The direct esterification with acyl chlorides in the presence of a non-nucleophilic base like triethylamine typically yields the O-acylated product, as seen in the synthesis of this compound. nih.govsciepub.com
In some instances, O-acylated coumarins can be rearranged to their C-acylated isomers through processes like the Fries rearrangement, which can be facilitated by microwave irradiation. researchgate.net Understanding the factors that control this selectivity is crucial for the targeted synthesis of specific coumarin derivatives.
Multi-step Organic Reactions for Core Formation and Side Chain Introduction
The synthesis of the target compound, this compound, is fundamentally a two-stage process. The first stage involves the formation of the core heterocyclic structure, 4-hydroxycoumarin. The second stage is the introduction of the 4-methylbenzoate side chain via acylation.
Core Formation: The 4-hydroxycoumarin core is a well-known structure, and its synthesis can be accomplished through several named reactions. ias.ac.in One common historical method involves the cyclization of the O-acetyl derivative of a salicylic (B10762653) acid ester using sodium at high temperatures, though this can result in low yields. ias.ac.in Another approach is the condensation of o-acetoxybenzoyl chlorides with malonic ester, which forms a 3-substituted-4-hydroxycoumarin that is subsequently hydrolyzed. ias.ac.in More contemporary methods often focus on improving yields and simplifying procedures. researchgate.netnih.govresearchgate.net
Considerations for Reaction Optimization and Scalability
To enhance the efficiency, yield, and environmental footprint of synthesizing chromenone derivatives, various optimization strategies are employed. These include the selection of highly efficient catalysts, the use of alternative energy sources like microwaves, and rigorous in-process monitoring.
Catalyst Efficiency and Specificity in Analogous Chromenone Syntheses
The synthesis of the broader class of chromenones, to which this compound belongs, is significantly influenced by the choice of catalyst. Different catalytic systems offer varying degrees of efficiency and selectivity for the core-forming cyclization reactions.
Heterogeneous Solid Catalysts: For the Pechmann condensation, a common route to coumarins, solid acid catalysts have proven effective. Amberlyst-15, a sulfonic acid resin, has demonstrated high activity, affording yields of up to 97% for 7-hydroxy-4-methylcoumarin under solvent-free microwave conditions. mdpi.com Other materials like zeolite β have also been investigated, though they may show lower activity compared to Amberlyst-15. mdpi.com
Metal-Based Catalysts: Transition metal catalysts are widely used for constructing the chromene and chromenone skeletons. Gold(I) catalysts, for instance, are effective in the dehydrative cyclization of o-(1-hydroxyallyl)phenols to form 2H-chromenes. msu.edu Palladium complexes are instrumental in sequential Sonogashira and carbonylative annulation reactions to produce flavones (2-phenyl-4H-chromen-4-ones). organic-chemistry.org Iron(III) chloride has also been used to catalyze the 6-endo-dig cyclization of 2-propargylphenol derivatives. msu.edu
Organocatalysts: In the realm of asymmetric synthesis, organocatalysts like the commercially available isothiourea tetramisole (B1196661) have been successfully used for the enantioselective Michael addition-lactonization of enone-acid substrates to produce cis-chromenones with excellent control over stereochemistry. nih.gov
The table below summarizes the performance of various catalysts in analogous chromenone syntheses.
| Catalyst Type | Specific Catalyst | Reaction Type | Product Type | Yield (%) | Reference |
| Solid Acid | Amberlyst-15 | Pechmann Condensation | 7-Hydroxy-4-methylcoumarin | 97 | mdpi.com |
| Metal-Based | Gold(I)/AgOTf | Dehydrative Cyclization | 2H-Chromenes | Good | msu.edu |
| Metal-Based | Palladium Complex | Carbonylative Annulation | Flavones | Very Good | organic-chemistry.org |
| Organocatalyst | Tetramisole | Michael Addition-Lactonization | cis-Chromenones | 85 | nih.gov |
Temperature and Microwave-Assisted Synthesis Optimization
Reaction conditions, particularly temperature and the method of heating, play a pivotal role in the synthesis of coumarin derivatives.
Conventional Heating: The synthesis of this compound itself is performed under reflux conditions, indicating the necessity of elevated temperatures to drive the reaction to completion. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for optimizing coumarin synthesis, offering significant advantages over conventional heating methods. benthamdirect.com These benefits include dramatically reduced reaction times, increased product yields, and often cleaner reactions. nih.govnih.gov For example, the Pechmann condensation of phenols with ethyl acetoacetate (B1235776) can be accomplished in minutes with high yields under microwave irradiation, whereas conventional heating may take hours and produce lower yields. mdpi.comnih.gov In a direct comparison for the synthesis of 4-methylcoumarin, microwave irradiation at 130 °C for 20 minutes using an Amberlyst-15 catalyst resulted in a high yield, while conventional heating under the same conditions yielded only 18% conversion. mdpi.com The power of the microwave can also be tuned to optimize yields and reaction times. nih.gov Knoevenagel condensations to form coumarin derivatives have also been successfully optimized using microwave assistance, with optimal times ranging from 60 seconds to 10 minutes depending on the specific substrates. aip.org
The following table compares conventional and microwave-assisted synthesis for related coumarin derivatives.
| Reaction | Heating Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Pechmann Condensation | Conventional | Amberlyst-15 | 20 min | 18 (conversion) | mdpi.com |
| Pechmann Condensation | Microwave (130°C) | Amberlyst-15 | 20 min | 97 | mdpi.com |
| Pyrazole-Substituted Coumarins | Conventional | - | 4-6 hrs | - | nih.gov |
| Pyrazole-Substituted Coumarins | Microwave | - | 6-8 min | up to 94 | nih.gov |
In-process Monitoring Techniques (e.g., HPLC)
Rigorous monitoring of the reaction progress is essential for optimizing synthesis, ensuring complete conversion of starting materials, and identifying the formation of by-products. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose in the context of coumarin synthesis.
HPLC methods, typically employing a C18 reversed-phase column, are well-established for the separation and quantification of coumarin and its derivatives. nih.govresearchgate.netsielc.com By using a photodiode array (PDA) or fluorescence detector, specific compounds within a complex reaction mixture can be identified and their concentrations measured. nih.govrsc.org For instance, an HPLC-PDA method can be used to determine coumarin in various samples, with quantification achieved through the use of an internal standard. rsc.org The progress of a synthesis can be tracked by taking aliquots from the reaction mixture at different time points and analyzing them via HPLC to measure the depletion of reactants and the formation of the product. researchgate.net In more complex analyses, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, allowing for the confident identification and quantification of multiple coumarin derivatives simultaneously, even in complex matrices. nih.gov This level of detailed analysis is invaluable for optimizing reaction conditions and ensuring the purity of the final product.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For 2-oxo-2H-chromen-4-yl 4-methylbenzoate, this process involves calculating the most stable arrangement of its atoms in three-dimensional space.
Experimental crystallographic studies have shown that the asymmetric unit of this compound contains two independent molecules, designated as A and B. nih.govnih.gov These two molecules exhibit distinct conformations, primarily differing in the rotational orientation of the 4-methylbenzoate group relative to the coumarin (B35378) core. The dihedral angle between the plane of the chromen-2-one ring and the 4-methylbenzoate side chain is 64.79(10)° in molecule A and 88.3(1)° in molecule B. nih.govnih.gov The ten-membered chromen-2-one ring system itself is nearly planar in both molecules. nih.gov
A computational conformational analysis using DFT would aim to explore the potential energy surface of the molecule to identify all stable conformers. Such a study would likely confirm that the two conformations observed in the crystal structure correspond to low-energy states. The calculations would provide the optimized bond lengths, bond angles, and torsion angles for the most stable conformer, which can be compared with experimental X-ray diffraction data for validation. researchgate.net
Table 1: Selected Crystallographic Parameters for the Two Independent Molecules of this compound
| Parameter | Molecule A | Molecule B |
| Dihedral Angle (Coumarin Ring vs. Benzoate (B1203000) Chain) | 64.79 (10)° | 88.3 (1)° |
| Max Deviation from Planarity (Chromen-2-one ring) | 0.014 (3) Å | -0.010 (2) Å |
| Data sourced from Abou et al., 2013. nih.gov |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO Gap)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov
For this compound, DFT calculations would determine the energies of the HOMO, LUMO, and the resulting energy gap. It is generally expected that the HOMO would be localized on the electron-rich coumarin nucleus, which can donate electrons, while the LUMO might be distributed over the electron-withdrawing carbonyl groups of the ester and lactone functionalities. materialsciencejournal.org Analysis of the FMOs helps in predicting how the molecule will interact with other species, such as electrophiles and nucleophiles. youtube.com Global reactivity descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. materialsciencejournal.orgresearchgate.net
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a compound.
Vibrational Frequencies (IR): Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. This computed infrared (IR) spectrum can be compared with experimental FT-IR data. For coumarin derivatives, characteristic absorption bands include C=O stretching vibrations of the lactone and ester groups, and C=C stretching vibrations within the aromatic rings. mdpi.com A DFT study on this compound would provide the wavenumbers and intensities of these vibrations, aiding in the precise assignment of experimental spectral peaks.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. DFT methods can calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are often plotted against experimental values to check for a linear correlation, which validates both the computational model and the experimental structure determination. For this molecule, calculations would predict the chemical shifts for the protons and carbons of the coumarin and methylbenzoate moieties. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP map would be expected to show significant negative potential (red/yellow) around the carbonyl oxygen atoms of both the lactone and the ester groups, as these are the most electronegative sites. nih.gov Conversely, regions of positive potential (blue) would likely be concentrated around the hydrogen atoms of the aromatic rings. This visualization provides an intuitive understanding of where the molecule is most likely to engage in intermolecular interactions, including hydrogen bonding. researchgate.net
Mulliken Charge Population Analysis
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons as determined by a quantum chemical calculation. This analysis provides a quantitative measure of the charge distribution across the molecule, complementing the qualitative picture offered by MEP maps.
A Mulliken charge analysis for this compound would assign a numerical charge value to each atom. It is anticipated that the oxygen atoms would carry significant negative charges, while the carbonyl carbon atoms and the carbon atom attached to the ester oxygen would exhibit positive charges. materialsciencejournal.org These charge distributions are fundamental to understanding the molecule's dipole moment and its reactive behavior.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT calculations are excellent for static, minimum-energy properties, MD simulations provide insights into the dynamic behavior of a system.
For this compound, MD simulations could be employed to study its conformational flexibility in various environments, such as in different solvents or in a biological system. These simulations would track the atomic trajectories over a period, revealing how the dihedral angle between the coumarin and benzoate rings fluctuates and how the molecule interacts with its surroundings. This information is particularly valuable for understanding how the molecule might bind to a biological target, such as an enzyme or receptor, providing a dynamic picture of the binding process and the stability of the resulting complex.
Conformational Flexibility and Dynamic Behavior
The crystal structure of this compound reveals the presence of two independent molecules in the asymmetric unit, designated as molecule A and molecule B. nih.govscilit.comnih.gov This inherent asymmetry provides a direct insight into the compound's conformational flexibility. The most significant degree of freedom lies in the relative orientation of the coumarin ring system and the 4-methylbenzoate substituent.
In molecule A, the dihedral angle between the plane of the chromen-2-one ring and the 4-methylbenzoate side chain is 64.79 (10)°. nih.govscilit.comnih.goviucr.orgnih.gov In contrast, molecule B exhibits a more twisted conformation, with a corresponding dihedral angle of 88.3 (1)°. nih.govscilit.comnih.goviucr.orgnih.gov This substantial difference highlights the molecule's ability to adopt different low-energy conformations, a characteristic feature of its dynamic behavior. The planarity of the ten-membered chromen-2-one ring system in both molecules is essentially maintained, with maximum deviations from the mean plane being minimal. nih.gov
This conformational variance is a critical factor in understanding how the molecule interacts with its environment, including potential receptor sites or solvent molecules. The energetic landscape associated with the rotation around the ester linkage is likely shallow, allowing for this observed flexibility.
Simulation of Intermolecular Interactions in Condensed Phases
The primary intermolecular forces at play are C-H···O hydrogen bonds. nih.govscilit.comnih.gov These interactions are directional and contribute significantly to the stability of the crystal lattice. For instance, molecules A and B form centrosymmetric R2(2)(8) dimers through C8A—H8A···O2B and C8B—H8B···O2A hydrogen bonds. nih.gov These dimers are further linked by other C-H···O interactions, creating more complex ring motifs such as R2(2)(18) and R3(2)(16). nih.gov
In addition to hydrogen bonding, π-π stacking interactions are crucial in the crystal packing. nih.govscilit.comnih.gov These occur between the parallel chromen-2-one rings of adjacent molecules. The centroid-centroid distances for these interactions have been measured at 3.743 (1) Å and 3.771 (1) Å, which are well within the accepted range for significant π-π stacking. nih.gov These stacking interactions contribute to the formation of columns of molecules within the crystal structure, further stabilizing the condensed-phase assembly.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing can be obtained.
Dnorm and Shape-Index Mappings
The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance, or dnorm, is a key property mapped onto this surface. It is defined in terms of de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms.
Regions with negative dnorm values, typically appearing as red areas on the mapped surface, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii and are thus indicative of strong interactions like hydrogen bonds. nih.gov For similar coumarin derivatives, these red spots are prominently observed around the atoms involved in hydrogen bonding. nih.gov The shape-index is another property mapped onto the Hirshfeld surface, which helps to identify the characteristic shapes of π-π stacking interactions, often appearing as adjacent red and blue triangles.
Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts
A two-dimensional fingerprint plot is derived from the Hirshfeld surface, plotting de against di. This provides a summary of all intermolecular contacts in the crystal. The plot's appearance is unique to a particular crystal structure and can be decomposed to highlight the contributions of specific atom-pair contacts. iucr.orgnih.govresearchgate.net
For coumarin derivatives, these plots typically show distinct spikes and patterns that correspond to different types of interactions. iucr.orgnih.gov For example, sharp, well-defined spikes are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions represent less specific contacts like van der Waals forces.
Quantitative Contribution of Various Interaction Types (e.g., H…H, O…H/H…O, C…H/H…C)
For other similar coumarin esters, the relative contributions of these interactions vary depending on the substituents. For instance, in 2-oxo-2H-chromen-4-yl pentanoate, H···H contacts are the most dominant at 46.1%, followed by H···O/O···H at 28.6% and H···C/C···H at 14.7%. nih.gov In another example, 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, the contributions are 46.7% for H···H, 24.2% for H···O/O···H, and 16.7% for H···C/C···H. nih.gov This quantitative data underscores the importance of a detailed analysis of the intermolecular contacts to fully understand the solid-state behavior of these compounds.
Below is a table summarizing the quantitative contributions of various intermolecular contacts for related coumarin compounds, illustrating the typical distribution of these interactions.
| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other (%) | Reference |
| 2-oxo-2H-chromen-4-yl 4-bromobenzoate | 22.4 | 23.6 | 21.0 | 33.0 (Br···H/H···Br, Br···C/C···Br, etc.) | iucr.org |
| 2-oxo-2H-chromen-4-yl pentanoate | 46.1 | 28.6 | 14.7 | 10.6 | nih.gov |
| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | 46.7 | 24.2 | 16.7 | 12.4 (C···C, etc.) | nih.gov |
Photophysical Properties and Advanced Optical Characteristics
Fluorescence and Luminescence Properties
Derivatives of 4-hydroxycoumarin (B602359) are noted for their fluorescent properties and high emission yields. ijsr.netsciepub.com O-acyl derivatives of 4-hydroxycoumarin, in particular, have been studied for their fluorescence, with investigations showing that these compounds exhibit considerable emission. sciepub.com
A study of a series of O-acyl derivatives of 4-hydroxycoumarin in acetonitrile (B52724) revealed fluorescence emission wavelengths in the range of 372 to 394 nm. sciepub.com The specific fluorescence characteristics, such as quantum yield and Stokes shift for 2-oxo-2H-chromen-4-yl 4-methylbenzoate, are not extensively detailed in the available literature, but the general behavior of this class of compounds suggests potential for light-emitting applications. The introduction of various substituents is known to tune the emission efficiency of the coumarin (B35378) scaffold. ijsr.net
Table 1: Fluorescence Emission of Related O-Acyl 4-Hydroxycoumarin Derivatives
| Compound Class | Solvent | Emission Wavelength Range (nm) |
|---|---|---|
| O-acyl derivatives of 4-hydroxycoumarin | Acetonitrile | 372 - 394 |
Data sourced from a study on new O-acyl derivatives of 4-hydroxycoumarin. sciepub.com
UV Absorption Profiles and Photo-stability
Coumarin derivatives are recognized for their capacity as UV absorbers and for their good photostability. sciepub.com The absorption profile is a key characteristic, indicating the wavelengths at which the molecule absorbs light, leading to electronic excitation. For related coumarin esters, UV-Vis absorption bands are well-documented. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, when measured in acetone, displays absorption maxima (λmax) at 316 nm and 330 nm. mdpi.com Similarly, 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (B1194179) in methanol (B129727) shows a λmax at 283 nm, which is attributed to π → π* transitions. mdpi.com
Table 2: UV Absorption Maxima for Related Coumarin Derivatives
| Compound | Solvent | λmax (nm) |
|---|---|---|
| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Acetone | 316, 330 |
| 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | Methanol | 283 |
Data sourced from studies on the respective compounds. mdpi.commdpi.com
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant attention for their potential in applications like signal processing and ultrafast optical communications. researchgate.net Coumarin derivatives are a class of organic molecules investigated for their NLO properties, which arise from the transfer of electronic charge across the molecule upon interaction with a strong electromagnetic field. ijsr.net The modification of the coumarin structure with different substituents can significantly influence the NLO response. researchgate.net
Theoretical calculations, often employing Density Functional Theory (DFT), are a common method to predict and understand the NLO properties of these molecules. ijsr.netphyschemres.org These computational approaches allow for the calculation of key NLO parameters.
Average polarizability is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. For organic NLO materials, this property is fundamental to their electro-optical behavior. ijsr.net Computational studies on various coumarin derivatives show that the linear polarizability is sensitive to the solvent environment and can be tuned by the addition of different functional groups. ijsr.net While specific calculated values for this compound are not provided in the reviewed literature, theoretical methods provide the framework for its estimation. The polarizability can be calculated using computational chemistry packages like Gaussian, employing methods such as DFT. ijsr.netrepositorioinstitucional.mx
The second hyperpolarizability (gamma, γ) is a tensor quantity that describes the third-order NLO response of a molecule. It is crucial for phenomena such as third-harmonic generation and two-photon absorption. The magnitude of γ is a key indicator of a material's potential for NLO applications. rsc.org Computational studies on coumarin derivatives have been performed to determine these parameters. ijsr.net For example, investigations into other organic systems have shown that the substitution with electron-donating and -accepting groups can lead to significant second-order and third-order NLO responses. jmcs.org.mx The specific second hyperpolarizability for this compound remains a subject for future detailed computational and experimental investigation.
Photo-acidic Behavior of Related Hydroxycoumarin Derivatives
Photo-acids are compounds that become significantly more acidic upon electronic excitation. This phenomenon is particularly prominent in certain hydroxycoumarin derivatives. sciepub.com The change in acidity is quantified by the difference between the pKa in the ground state (S₀) and the first excited singlet state (S₁).
Studies have shown that 4-hydroxycoumarin cannot be considered an active photo-acid. sciepub.com In contrast, 7-hydroxycoumarin is a well-known photo-acid. sciepub.com The pKa of the 7-hydroxy group drops dramatically upon photoexcitation. For example, in 7-hydroxy-4-methylcoumarin, the pKa changes from approximately 7.7 in the ground state to about 0.45 in the excited state. researchgate.net This enhanced acidity in the excited state facilitates proton transfer to the solvent, a process that can be harnessed in designing fluorescent sensors. nih.gov The difference in photo-acidic behavior between the 4-hydroxy and 7-hydroxy isomers is attributed to the degree of electron delocalization in the corresponding deprotonated forms in the excited state. researchgate.net
Table 3: Ground and Excited State pKa of Hydroxycoumarin Derivatives
| Compound | Ground State pKa (S₀) | Excited State pKa (S₁) | Photo-acidic Activity |
|---|---|---|---|
| 4-Hydroxycoumarin | - | - | Not considered active |
| 7-Hydroxy-4-methylcoumarin | ~7.7 | ~0.45 | Active |
Data sourced from reviews and studies on hydroxycoumarins. sciepub.comresearchgate.net
Mechanistic Investigations of Biological Activities in Vitro Studies
General Mechanisms of Coumarin (B35378) Bioactivity (Relevant to Compound Class)
Coumarins are known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. Their mechanisms of action are diverse and can be broadly categorized into enzyme inhibition, receptor antagonism, and interference with other key molecular pathways. frontiersin.orgatlantis-press.com
A primary mechanism through which coumarins exhibit their biological effects is the inhibition of various enzymes critical to cellular processes. frontiersin.org
Topoisomerases: Certain synthetic coumarins have demonstrated the ability to inhibit topoisomerases, enzymes that are crucial for managing the topological state of DNA. By targeting these enzymes, these coumarin derivatives can interfere with DNA replication and repair in cancer cells, leading to cytotoxic effects. nih.gov
Cytochrome P450 (CYP): Coumarins and their derivatives are well-documented inhibitors of cytochrome P450 enzymes, a superfamily of proteins involved in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.gov For instance, furanocoumarins like those found in grapefruit can potently inhibit several P450 enzymes, including CYP1A1, CYP1A2, and CYP3A4. mdpi.com The inhibition of coumarin 7-hydroxylase activity, a function of CYP2A6, has been extensively studied, with several compounds demonstrating potent competitive inhibition. drugbank.comcapes.gov.br This inhibition can be either direct and competitive or time-dependent, where the enzyme is inactivated over time. nih.gov
Lipoxygenases (LOXs): Lipoxygenases are enzymes involved in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Several coumarin derivatives have been identified as effective inhibitors of lipoxygenase. nih.gov For example, in one study, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one showed significant inhibition of soybean LOX-3. nih.gov The mechanism of inhibition is often linked to the antioxidant or radical-scavenging properties of the coumarin scaffold. nih.gov
Other Enzymes: The inhibitory action of coumarins extends to other enzyme families as well. For instance, coumarin derivatives have been investigated as inhibitors of carbonic anhydrases, which are implicated in conditions like osteoporosis. scielo.br Additionally, various coumarin compounds have shown inhibitory activity against cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes relevant to neurodegenerative diseases like Alzheimer's. atlantis-press.comnih.govmdpi.com
Coumarins can also exert their biological effects by interacting with cellular receptors, either as agonists or antagonists.
Estrogen Receptor (ER) Mimicry and Antagonism: A significant area of research has focused on the interaction of coumarin derivatives with estrogen receptors (ERα and ERβ). Some coumarins can act as selective estrogen receptor modulators (SERMs), exhibiting agonist activity in some tissues and antagonist activity in others. nih.gov This dual activity is of particular interest in the context of hormone-dependent cancers like breast cancer. nih.gov For example, certain coumarin-based compounds have been designed to act as ERα antagonists, effectively blocking the action of estrogen in ER-positive breast cancer cells. uniroma1.itacs.org In some cases, coumarin-estrogen conjugates have been synthesized to selectively deliver cytotoxic coumarin moieties to ER-rich tumor cells. nih.gov In silico studies have also explored the binding of coumarin derivatives to estrogen receptors, suggesting that the type and position of substituents on the coumarin ring influence the binding energy. biointerfaceresearch.com
Beyond direct enzyme inhibition and receptor modulation, coumarins have been shown to interfere with various other molecular pathways essential for cell function and survival.
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell proliferation, survival, and angiogenesis. Several coumarin derivatives have been shown to inhibit this pathway, contributing to their anticancer effects. frontiersin.orgnih.gov
Induction of Apoptosis: Many coumarins exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the destabilization of the mitochondrial membrane and the activation of caspases. nih.gov
Modulation of Oxidative Stress: Some coumarins possess antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Conversely, others can induce oxidative stress in cancer cells, leading to their demise. nih.gov
Inhibition of Angiogenesis and Metastasis: Coumarins can interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical processes for tumor growth and progression. frontiersin.orgnih.gov
In Vitro Biological Assessment Methodologies
A variety of in vitro techniques are employed to evaluate the biological activity of coumarin derivatives and to elucidate their mechanisms of action.
Enzyme inhibition assays are fundamental for determining the potency and mechanism of action of coumarin derivatives against specific enzymatic targets. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.
Spectrophotometric and Fluorometric Methods: Many enzyme assays utilize chromogenic or fluorogenic substrates that produce a colored or fluorescent product upon enzymatic cleavage. The change in absorbance or fluorescence is measured over time to determine the enzyme's activity. For example, the Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase inhibition. mdpi.com Similarly, fluorometric assays are used to assess the inhibition of monoamine oxidases. mdpi.com
IC₅₀ Determination: A key parameter obtained from these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value provides a measure of the inhibitor's potency. For instance, the IC₅₀ values for various coumarin derivatives have been determined against enzymes like carbonic anhydrase and dipeptidyl peptidase-IV (DPP-IV). scielo.brmdpi.com
The following table provides examples of enzyme inhibition data for various coumarin derivatives from different studies.
| Compound Class | Target Enzyme | Assay Method | Key Findings |
| 4-Hydroxycoumarin (B602359) derivatives | Carbonic Anhydrase-II | Spectrophotometric | Compound 2 showed 63% inhibition with an IC₅₀ of 263 µM. scielo.br |
| Coumarin derivatives | Cyclooxygenase-1 (COX-1) | Colorimetric | Esculetin demonstrated significant COX-1 inhibition. nih.gov |
| Furo[3,2-c]coumarins | Cholinesterases (hAChE, hBuChE) | Spectrophotometric (Ellman's) | All tested compounds inhibited hAChE at low micromolar levels. mdpi.com |
| Coumarin-based sulphonamides | Dipeptidyl Peptidase-IV (DPP-IV) | In vitro enzyme assay | Compounds 6i and 6j showed IC₅₀ values of 10.98 and 10.14 µM, respectively. mdpi.com |
| N-(R-phenyl)-3-carboxamide-coumarins | Urease | Colorimetric (indophenol) | All derivatives showed potential as urease inhibitors, with inhibition ranging from 42% to 65%. scielo.br |
This table is for illustrative purposes and synthesizes data from multiple sources.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a coumarin derivative, to the active site of a target protein. nih.govnih.govpcbiochemres.com
Prediction of Binding Interactions: Docking simulations can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the coumarin derivative and the amino acid residues in the protein's active site. pcbiochemres.com This information can help to explain the observed biological activity and guide the design of more potent and selective inhibitors. For example, docking studies have been used to understand the binding of coumarin derivatives to the active sites of enzymes like VEGFR-2 and various cholinesterases. nih.govpcbiochemres.com
Binding Affinity and Scoring: Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy) of the ligand to the protein. nih.gov While these scores are approximations, they can be useful for ranking a series of compounds and prioritizing them for synthesis and experimental testing. nih.gov For instance, molecular docking has been used to screen libraries of coumarin derivatives and predict their binding affinities to target proteins related to diabetes and cancer. nih.govpcbiochemres.com
The table below summarizes findings from molecular docking studies on various coumarin derivatives.
| Compound Class | Protein Target | Docking Software/Method | Key Findings |
| Coumarin derivatives | VEGFR-2 | Not specified | Compound 7 had a better docking score (-149.893 cal/mol) than the standard drug Sorafenib. pcbiochemres.com |
| Coumarin-pyrimidine co-drugs | α-amylase, DPP-IV, Aldose reductase, Glycogen phosphorylase | AutoDock | Hit compounds showed good binding affinities, ranging from -10.1 to -9.0 kcal/mol. nih.gov |
| Acridine-coumarin hybrids | Human Acetylcholinesterase (hAChE) | Not specified | π–π stacking interactions between the coumarin core and Trp286 in the enzyme's peripheral anionic site were predicted. nih.gov |
| Furo[3,2-c]coumarins | Human Monoamine Oxidase B (hMAO B) | Induced fit docking | A good docking score of -12.602 kcal/mol was obtained for compound 3d, consistent with its submicromolar potency. mdpi.com |
| Coumarin derivatives | Soybean LOX-3, Human 5-LOX | iGEMDOCK | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one showed the best affinity for these LOX enzymes. nih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources.
Structure-Activity Relationship (SAR) Studies based on Molecular Interactions
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the non-covalent interactions it can form with its biological target and its surrounding environment. For 2-oxo-2H-chromen-4-yl 4-methylbenzoate and its analogs, crystallographic studies provide profound insights into the preferred conformations and intermolecular interactions, which are foundational to understanding their structure-activity relationships (SAR).
The molecular structure of this compound has been elucidated by X-ray crystallography. nih.govnih.gov A key feature of its conformation is the spatial relationship between the coumarin core and the 4-methylbenzoate substituent. The asymmetric unit of the crystal structure contains two independent molecules, designated as A and B. In these two molecules, the 4-methylbenzoate side chain is significantly twisted relative to the plane of the chromen-2-one ring system. nih.govnih.gov The dihedral angle between the coumarin ring and the benzoate (B1203000) side chain is 64.79 (10)° in one molecule and a more perpendicular 88.3 (1)° in the other. nih.govnih.gov This conformational flexibility highlights that the bond linking the two ring systems allows for considerable rotation.
In the crystalline state, these molecules engage in specific intermolecular interactions that dictate the supramolecular architecture. The molecules form centrosymmetric dimers through C—H⋯O hydrogen bonds. nih.govnih.gov Further C—H⋯O hydrogen bonds link these dimers, creating distinct ring motifs. nih.govscilit.com Additionally, the packing is stabilized by π–π stacking interactions between parallel chromen-2-one rings of adjacent molecules, with centroid-to-centroid distances measured at 3.743 (1) Å and 3.771 (1) Å. nih.govnih.gov These distances are well within the range for significant π–π stacking, indicating a strong contribution to the stability of the crystal lattice. nih.gov
| Parameter | Molecule A | Molecule B |
| Dihedral Angle (Coumarin/Benzoate) | 64.79 (10)° | 88.3 (1)° |
| Primary H-Bond Motif | R²₂(8) centrosymmetric dimers | R²₂(8) centrosymmetric dimers |
| π–π Stacking Distance (centroid-centroid) | 3.771 (1) Å | 3.743 (1) Å |
Data sourced from crystallographic studies of this compound. nih.govnih.gov
The essence of SAR studies is to understand how modifying a part of the molecule affects these structural and interaction parameters, which in turn influences biological activity. By comparing the crystal structure of this compound with its analogs, where the methyl group on the benzoate ring is replaced by other substituents, a clear relationship emerges. The nature of the substituent at the para-position of the benzoate ring directly influences the dihedral angle between the two main aromatic systems. nih.gov
For instance, replacing the methyl group with a bromine atom, as in 2-oxo-2H-chromen-4-yl 4-bromobenzoate, results in a dramatically smaller dihedral angle of just 10.29 (6)°. nih.gov Conversely, substituting it with a bulkier tert-butyl group (in 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate) leads to a dihedral angle of 60.70 (7)°, while a methoxy (B1213986) group (in 2-oxo-2H-chromen-4-yl 4-methoxybenzoate) results in an angle of 69.82 (9)°. nih.gov An electron-donating dimethylamino group gives an angle of 43.43 (6)°. nih.gov
| Compound | Substituent at para-position | Dihedral Angle (Coumarin/Benzoate) |
| 2-oxo-2H-chromen-4-yl 4-bromobenzoate | -Br | 10.29 (6)° |
| 2-oxo-2H-chromen-4-yl 4-(dimethylamino)benzoate | -N(CH₃)₂ | 43.43 (6)° |
| 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate | -C(CH₃)₃ | 60.70 (7)° |
| This compound | -CH₃ | 64.79 (10)° / 88.3 (1)° |
| 2-oxo-2H-chromen-4-yl 4-methoxybenzoate | -OCH₃ | 69.82 (9)° |
Comparative data from crystallographic studies of 4-hydroxycoumarin derivatives. nih.gov
A Detailed Examination of this compound in Synthetic and Materials Applications
The compound this compound is a notable member of the coumarin family of compounds. Coumarins, which are characterized by a fused benzene (B151609) and α-pyrone ring system, are of significant interest due to their diverse chemical properties and applications. nih.goviucr.org This article explores the specific roles and potential of this compound in the realms of chemical synthesis and materials science, adhering to a focused examination of its function as a building block, its application in novel materials, and its role as a chemical precursor.
Applications in Chemical Synthesis and Materials Science
The utility of 2-oxo-2H-chromen-4-yl 4-methylbenzoate is rooted in its distinct molecular architecture, which combines the coumarin (B35378) scaffold with a benzoate (B1203000) moiety. This structure imparts properties that are actively being explored in various scientific domains.
The synthesis of this compound itself serves as a prime example of its connection to fundamental building blocks in organic chemistry. The compound is prepared through the O-acylation of 4-hydroxycoumarin (B602359). nih.gov In a typical synthesis, 4-hydroxycoumarin is reacted with p-toluoyl chloride in the presence of a base such as triethylamine (B128534) and a solvent like tetrahydrofuran (B95107). nih.gov This reaction, which yields the title compound, demonstrates how simpler, commercially available molecules are used to construct this more complex ester. The 4-hydroxycoumarin core is a versatile and widely used starting material, and its reaction with various acyl chlorides is a common strategy for creating a library of related coumarin derivatives. nih.goviucr.org
While the broader class of coumarin derivatives is known for a wide range of biological activities, including antibacterial and anti-inflammatory properties, specific research detailing the use of this compound as a probe in biological assays is not available in the reviewed literature. nih.gov
The solid-state characteristics of this compound, as revealed by single-crystal X-ray diffraction studies, are highly relevant to the field of materials science. nih.govnih.gov The crystal structure analysis shows that the asymmetric unit contains two independent molecules, designated A and B. nih.gov In these molecules, the plane of the chromen-2-one ring system and the 4-methylbenzoate side chain are significantly twisted relative to each other. nih.govnih.gov
Key structural features include:
Dihedral Angles: The angle between the chromen-2-one ring and the 4-methylbenzoate side chain is 64.79° in one molecule and 88.3° in the other. nih.govnih.gov This high degree of torsion is a defining characteristic of its three-dimensional structure.
Intermolecular Interactions: In the crystal lattice, molecules are organized through a network of C—H⋯O hydrogen bonds, which form centrosymmetric dimers. nih.gov
π–π Stacking: The crystal packing is further stabilized by π–π stacking interactions between parallel chromen-2-one rings of adjacent molecules. The measured centroid-to-centroid distances for these interactions are 3.743 Å and 3.771 Å, which are well within the range for effective π–π stacking. nih.govnih.gov
Conclusion and Future Perspectives
Summary of Key Academic Contributions
The primary academic contribution to date has been the successful synthesis and detailed crystallographic characterization of 2-oxo-2H-chromen-4-yl 4-methylbenzoate. nih.gov This foundational work has provided a clear understanding of its molecular structure and intermolecular interactions in the solid state. Furthermore, the general body of research on coumarin (B35378) derivatives provides a strong basis for predicting its potential bioactivities and photophysical properties.
Unexplored Research Avenues and Challenges
Several research avenues for this compound remain unexplored. A thorough investigation of its photophysical properties, including its fluorescence quantum yield and solvatochromism, is warranted. While its synthesis has been reported, the development of more efficient and environmentally friendly synthetic methods could be a valuable pursuit. A significant challenge is the lack of comprehensive biological data for this specific compound. Systematic screening for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, is a crucial next step. Furthermore, detailed studies on its reactivity, stability, and metabolic fate are necessary for any potential therapeutic applications.
Potential for Advanced Functional Material Design and Bioactive Compound Development
The coumarin scaffold is a well-established fluorophore, and by extension, this compound holds potential for the design of advanced functional materials. researchgate.net Its fluorescent properties could be harnessed for applications in chemical sensing, bioimaging, and as a component in organic light-emitting diodes (OLEDs). The ester linkage provides a site for further functionalization, allowing for the tuning of its photophysical and chemical properties.
In the realm of bioactive compound development, the reported antibacterial, antioxidant, and anti-inflammatory activities of the broader coumarin class suggest that this compound could serve as a lead compound for the development of new therapeutic agents. nih.gov The 4-methylbenzoate moiety can be systematically modified to explore structure-activity relationships and optimize its biological profile. The synthesis of a library of related esters and the evaluation of their biological activities could lead to the discovery of novel and potent bioactive molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
